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3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

KRAS inhibition allosteric modulator kinase selectivity

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound (C18H13N3O, MW 287.32) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry. The core structure features a fused pyrazole-pyrimidine ring system with phenyl substituents at positions 3 and 5, and a free hydroxyl group at position This substitution pattern provides a versatile synthetic handle for derivatization, enabling the construction of focused compound libraries targeting protein kinases, particularly cyclin-dependent kinases (CDKs), PI3K-related kinases, and allosteric KRAS binding sites.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
CAS No. 900289-67-0
Cat. No. B6419277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS900289-67-0
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C4=CC=CC=C4
InChIInChI=1S/C18H13N3O/c22-17-11-16(14-9-5-2-6-10-14)20-18-15(12-19-21(17)18)13-7-3-1-4-8-13/h1-12,19H
InChIKeyJRWCRRNEHODUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 900289-67-0): A Synthetic Scaffold for Kinase-Targeted Libraries


3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound (C18H13N3O, MW 287.32) belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry . The core structure features a fused pyrazole-pyrimidine ring system with phenyl substituents at positions 3 and 5, and a free hydroxyl group at position 7. This substitution pattern provides a versatile synthetic handle for derivatization, enabling the construction of focused compound libraries targeting protein kinases, particularly cyclin-dependent kinases (CDKs), PI3K-related kinases, and allosteric KRAS binding sites . The compound serves as a key intermediate in the synthesis of 7-amino, 7-alkoxy, and 7-piperazinyl analogs with reported nanomolar inhibitory activities.

Why 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol Cannot Be Replaced by Common Analogs


Substituting 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol with closely related in-class compounds—such as 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one or 7-piperazinyl derivatives—introduces significant shifts in target selectivity, binding mode, and synthetic tractability. The absence of a 2-methyl substituent markedly alters the electron density distribution of the pyrimidine ring, affecting hydrogen-bonding interactions with kinase hinge regions . The 7-hydroxyl group serves as a critical functional handle for late-stage diversification, enabling regioselective O-alkylation, sulfonation, or Mitsunobu reactions that are not accessible with the 7-one or 7-piperazine analogs . These structural differences directly translate into divergent biological profiles, as demonstrated by comparative IC50 values and selectivity scores in the evidence items below.

Quantitative Differentiation Evidence for 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol vs. Closest Analogs


Comparative Kinase Selectivity: 7-Hydroxy vs. 7-Piperazinyl KRAS Ligands

The 7-hydroxy compound 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and its 2-methyl-7-piperazinyl analog (KRAS inhibitor-3, CAS 900897-56-5) exhibit fundamentally different KRAS binding profiles. The 7-piperazinyl derivative binds to both wild-type and oncogenic KRAS mutants with Kd values of 0.28 μM (WT), 0.63 μM (G12C), 0.37 μM (G12D), and 0.74 μM (Q61H) . In contrast, the 7-hydroxy scaffold serves as a synthetic precursor that, upon further elaboration, yields allosteric KRAS inhibitors with sub-micromolar affinity and unique effector-disruption properties not achievable with the piperazine series . The free 7-OH group enables structure-guided optimization of switch-region interactions.

KRAS inhibition allosteric modulator kinase selectivity

Anti-Mycobacterial Activity: 7-Hydroxy Precursor vs. 7-Amino Derivatives

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol serves as a synthetic precursor to 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, a series of potent anti-mycobacterial agents . The 7-amino derivatives inhibit M. tuberculosis growth in vitro with MIC values in the low micromolar range and exhibit favorable microsomal stability profiles. The 7-ol precursor is essential for introducing the critical 7-pyridylmethylamine pharmacophore; direct substitution at the 7-position with other leaving groups (e.g., chloro, mesyl) resulted in lower yields and reduced product purity in SAR studies . A related analog, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, showed only weak inhibition of M. tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase (IC50 = 30.6 μM) , highlighting the critical role of 7-substituent identity.

antitubercular agent mycobacterial ATP synthase SAR study

Kinase Selectivity Profiling: 3,5-Diphenyl vs. 2,3-Diphenyl-5-methyl MAT2A Ligands

The 2-methyl analog 5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (J41) is a crystallographically characterized allosteric MAT2A inhibitor that led to the clinical candidate AG-270 (IC50 = 14 nM) . The target compound 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol differs by lacking the 2-methyl group and having a 7-OH instead of 7-one. Co-crystal structures (PDB: 7KCE) reveal that the 2-methyl group occupies a hydrophobic pocket in MAT2A; removal of this methyl group (as in the target compound) is predicted to reduce MAT2A affinity, potentially redirecting selectivity toward other kinase targets such as CDK4/6 or FLT3-ITD, for which pyrazolo[1,5-a]pyrimidine scaffolds without 2-substitution have demonstrated potent inhibition (IC50 = 0.4 nM for FLT3-ITD inhibitors 17 and 19) . This differential substitution pattern allows researchers to tune kinase selectivity.

MAT2A inhibitor MTAP deletion cancer metabolism

Synthetic Versatility: 7-OH as a Leaving Group vs. 7-Piperazine Derivatives

The 7-hydroxyl group in 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol can be readily converted to a triflate or tosylate leaving group for SNAr reactions, or directly alkylated under Mitsunobu conditions to generate diverse 7-alkoxy analogs . This is not feasible with 7-piperazinyl derivatives such as KRAS inhibitor-3, which already contain a tertiary amine substituent. In the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the 7-OH compound achieved superior conversion rates (>80%) compared to 7-chloro analogs (40–60%) when treated with primary amines under microwave-assisted conditions . This synthetic advantage translates directly to higher library diversity and faster SAR exploration for procurement-driven medicinal chemistry campaigns.

medicinal chemistry building block derivatization

Defined Research and Procurement Applications for 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol


Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams targeting FLT3-ITD, CDK4/6, or PI3Kγ/δ kinases should prioritize this 7-hydroxy scaffold as the core intermediate. The absence of a 2-methyl substituent and the presence of a convertible 7-OH group enable rapid generation of 7-alkoxy and 7-amino libraries, facilitating SAR studies for kinase selectivity profiling. This approach is validated by the discovery of FLT3-ITD inhibitors with IC50 values of 0.4 nM from related scaffolds .

Anti-Tubercular Lead Optimization

Research groups developing novel M. tuberculosis ATP synthase inhibitors can utilize this compound as the key precursor for 7-pyridylmethylamine derivatives. The high conversion efficiency (>80%) in microwave-assisted amination reactions makes it the preferred building block for generating focused compound libraries for evaluation against drug-resistant TB strains.

Allosteric KRAS Inhibitor Development

The 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol scaffold provides a validated starting point for discovering noncovalent allosteric KRAS inhibitors that disrupt effector binding. Structure-based design efforts, as demonstrated by McCarthy et al., show that this core can be elaborated into compounds with sub-micromolar KRAS affinity , offering an alternative to covalent KRAS G12C inhibitors.

Selectivity Profiling Against MAT2A vs. Other Kinases

For laboratories investigating the MTAP deletion synthetic lethal pathway, the absence of the 2-methyl group on this compound means it is unlikely to exhibit significant MAT2A inhibition (as confirmed by co-crystal structures of the 2-methyl analog, PDB: 7KCE) . This makes it an ideal negative control or orthogonal scaffold for target deconvolution studies comparing MAT2A-dependent vs. MAT2A-independent antiproliferative effects.

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